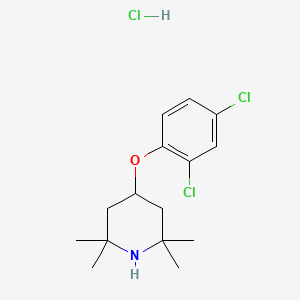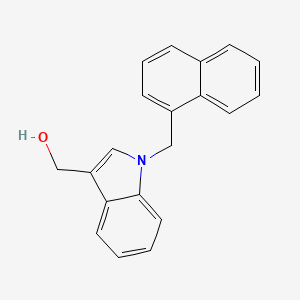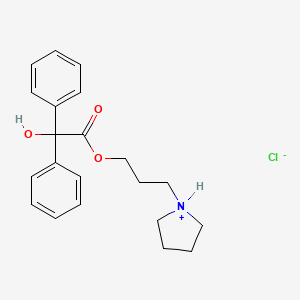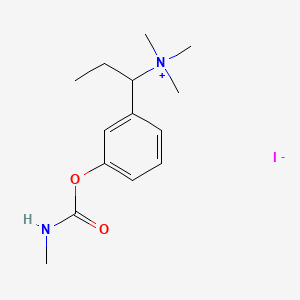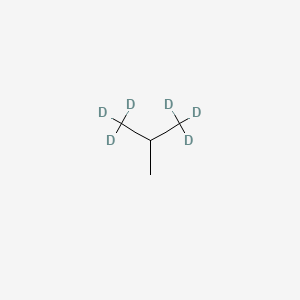
Propane-1,1,1,3,3,3-d6, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,1,1,3,3,3-d6, 2-methyl- is a deuterated compound with the molecular formula C4H4D6 and a molecular weight of 64.1592 . This compound is a derivative of propane where six hydrogen atoms are replaced by deuterium atoms, making it useful in various scientific research applications due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,1,1,3,3,3-d6, 2-methyl- typically involves the deuteration of 2-methylpropane. This process can be achieved through classical organic chemistry methods and H/D exchange processes. One common method involves the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like Propane-1,1,1,3,3,3-d6, 2-methyl- often involves large-scale deuteration processes using deuterium oxide (D2O) or deuterium gas. These methods ensure high yield and purity, which are crucial for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1,1,1,3,3,3-d6, 2-methyl- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Propane-1,1,1,3,3,3-d6, 2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique isotopic compositions
Wirkmechanismus
The mechanism by which Propane-1,1,1,3,3,3-d6, 2-methyl- exerts its effects is primarily through its isotopic substitution. Deuterium atoms have a greater mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotopic effect is leveraged in various applications to study reaction mechanisms and improve the properties of chemical compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,1,1,3,3,3-d6: A similar deuterated compound with the molecular formula C3H2D6.
2-Chloro-2-(Methyl-D3)-Propane-1,1,1,3,3,3-D6: A chlorinated derivative with the molecular formula C4D9Cl.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated compound with unique properties used in various applications.
Uniqueness
Propane-1,1,1,3,3,3-d6, 2-methyl- is unique due to its specific isotopic composition, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its deuterium atoms offer insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .
Eigenschaften
CAS-Nummer |
74440-45-2 |
|---|---|
Molekularformel |
C4H10 |
Molekulargewicht |
64.16 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexadeuterio-2-methylpropane |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3 |
InChI-Schlüssel |
NNPPMTNAJDCUHE-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


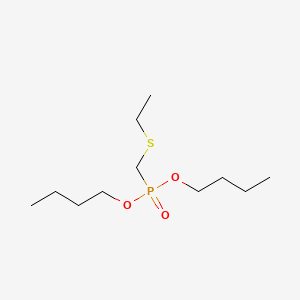
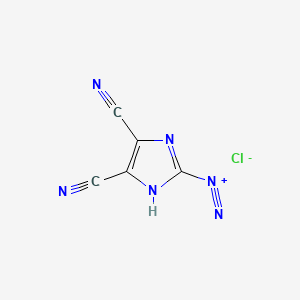
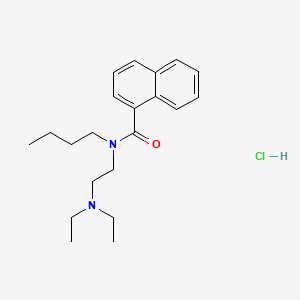
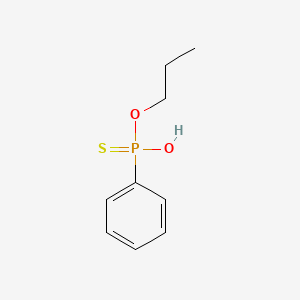

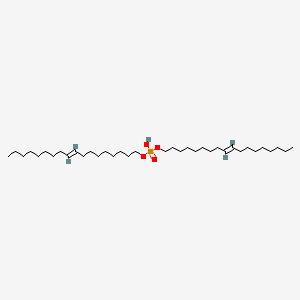
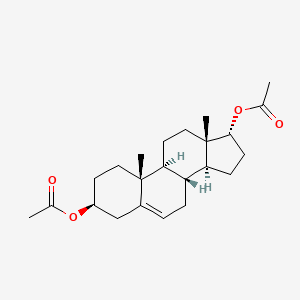
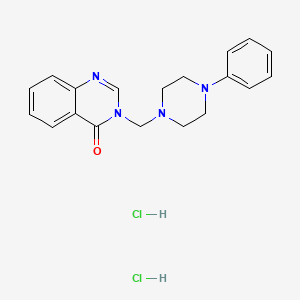
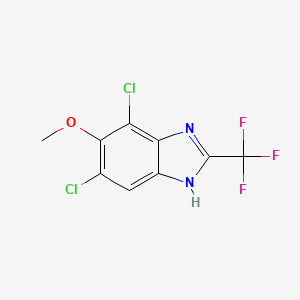
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
